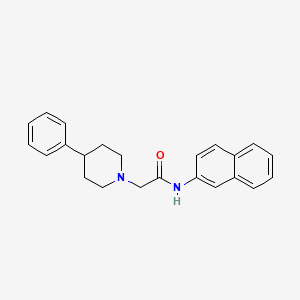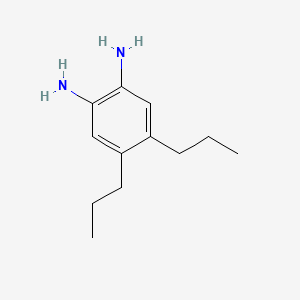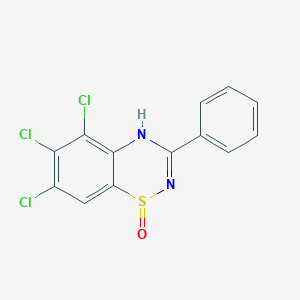
5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one is a synthetic organic compound belonging to the benzothiadiazine family. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one typically involves the chlorination of a benzothiadiazine precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various functionalized benzothiadiazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of benzothiadiazine compounds are explored for their potential as pharmaceuticals. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, agrochemicals, or specialty chemicals.
Mécanisme D'action
The mechanism of action of 5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiadiazine: A parent compound with similar structural features.
Chlorothiazide: A diuretic drug with a benzothiadiazine core.
Hydrochlorothiazide: Another diuretic with a similar structure.
Uniqueness
5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one is unique due to its specific substitution pattern and the presence of multiple chlorine atoms. This structural uniqueness may confer distinct chemical and biological properties compared to other benzothiadiazine derivatives.
Propriétés
Numéro CAS |
89983-63-1 |
|---|---|
Formule moléculaire |
C13H7Cl3N2OS |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
5,6,7-trichloro-3-phenyl-4H-1λ4,2,4-benzothiadiazine 1-oxide |
InChI |
InChI=1S/C13H7Cl3N2OS/c14-8-6-9-12(11(16)10(8)15)17-13(18-20(9)19)7-4-2-1-3-5-7/h1-6H,(H,17,18) |
Clé InChI |
YHBLUEXEBORYMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NS(=O)C3=CC(=C(C(=C3N2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


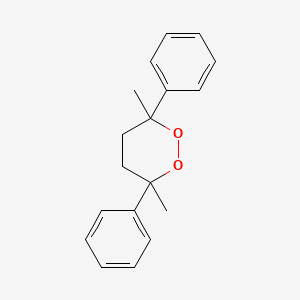
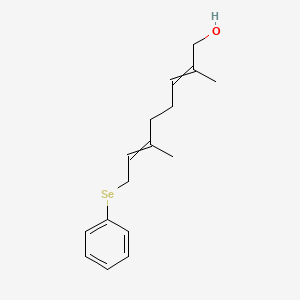
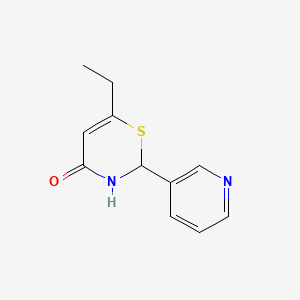
![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 4-amino-2-(4-nitrophenyl)-](/img/structure/B14400451.png)
![2-[(Dimethylamino)methylidene]-3-methylbutanal](/img/structure/B14400452.png)
![2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate](/img/structure/B14400463.png)
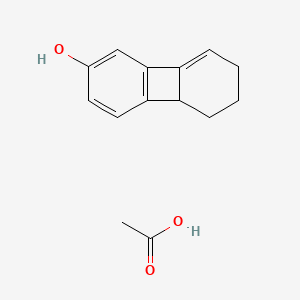
methanone](/img/structure/B14400474.png)
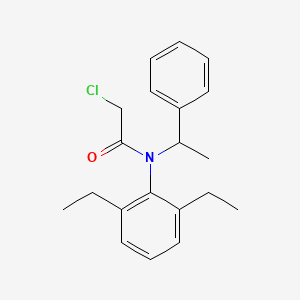
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
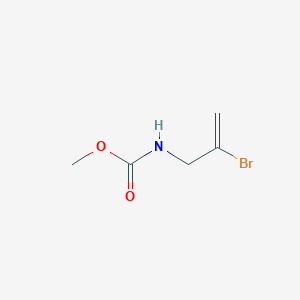
![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)
